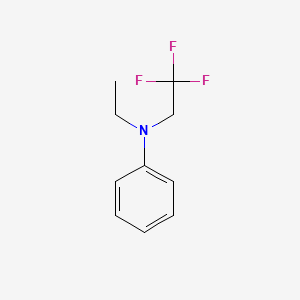

N-ethyl-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

CAS No. |

55204-36-9 |

|---|---|

Molecular Formula |

C10H12F3N |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-ethyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-2-14(8-10(11,12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

MHNOYCFRLSPHRX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(F)(F)F)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-N-(2,2,2-trifluoroethyl)aniline with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Key Comparative Insights

Electronic Effects: The trifluoroethyl group (-CH₂CF₃) is strongly electron-withdrawing, reducing electron density on the nitrogen atom and aromatic ring. This contrasts with analogs like N-(2-hydroxyethyl)-N-methylaniline (), where the hydroxyethyl group introduces hydrogen-bonding capability and polarity . N-Ethyl-2-nitro-4-(trifluoromethyl)aniline () combines nitro (-NO₂) and trifluoromethyl (-CF₃) groups, creating a highly electron-deficient aromatic system suitable for electrophilic substitution reactions .

Fluorinated compounds (e.g., 2-Bromo-N-(2,2,2-trifluoroethyl)aniline) exhibit increased lipophilicity, improving membrane permeability in pharmaceutical contexts .

Applications :

- 4-Chloro-N-(2,2,2-trifluoroethyl)aniline () is directly linked to Quazepam synthesis, demonstrating the role of fluorinated anilines in central nervous system drug development .

- Compounds like N-(2-Methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline () highlight the use of nitro and trifluoromethyl groups in tuning bioactivity and metabolic stability .

Preparation Methods

Direct Alkylation Using Trifluoroethylamine Derivatives

Direct alkylation involves reacting aniline derivatives with trifluoroethylating agents. A key method employs 2,2,2-trifluoroethylamine hydrochloride as the fluorine source, enabling N-trifluoroethylation via cascade diazotization and insertion reactions. For example:

Reagents/Conditions:

-

Catalyst: Iron porphyrin complexes (e.g., Fe(TPP)Cl)

-

Solvent: Water/CH₂Cl₂ (1:1)

-

Acid: Acetic acid or H₂SO₄

-

Temperature: Room temperature to 80°C

Procedure:

-

Aniline derivatives (e.g., o-methyl aniline) react with 2,2,2-trifluoroethylamine hydrochloride in the presence of Fe(TPP)Cl.

-

Sodium nitrite (NaNO₂) and acid are added to generate diazonium intermediates.

-

The diazonium salt undergoes N-trifluoroethylation, forming the target compound.

Advantages:

-

Mild conditions (no inert atmosphere required).

-

Broad substrate scope, including electron-rich and electron-deficient anilines.

Hydrogenation of Chlorinated Precursors

Reductive dechlorination of chlorinated intermediates is another viable route. For example:

Reagents/Conditions:

-

Substrate: 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

-

Catalyst: Palladium-carbon (Pd/C) or nickel catalysts

-

Hydrogen Pressure: 5–250 bar

-

Solvent: Methanol or n-propanol

Procedure:

-

React 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with ammonia under hydrogenation conditions.

-

The chloro group is replaced by an amino group, followed by hydrolysis to yield the aniline derivative.

Key Considerations:

-

Higher yields achieved with polar solvents (e.g., methanol).

-

Catalyst choice (Pd vs. Ni) affects reaction efficiency and cost.

Catalytic N–H Insertion Reactions

Iron Porphyrin-Catalyzed Reactions

Iron porphyrin complexes enable N-trifluoroethylation via carbene intermediates. This method is particularly effective for secondary anilines.

Reagents/Conditions:

-

Catalyst: Fe(TPP)Cl (0.9 mol%)

-

Fluorine Source: 2,2,2-Trifluoroethylamine hydrochloride

-

Solvent: DCE (1,2-dichloroethane) at 80°C

Procedure:

-

N-Methylaniline reacts with Fe(TPP)Cl and trifluoroethylamine hydrochloride.

-

Acid (e.g., CH₃COOH) and NaNO₂ facilitate diazotization.

-

Elevated temperatures enhance reaction rates for sterically hindered substrates.

Optimization Data:

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Fe(TPP)Cl | H₂O/CH₂Cl₂ | 25 | 78 |

| Fe(TPP)Cl | DCE | 80 | 85 |

| MnTPPCl | H₂O/CH₂Cl₂ | 25 | Trace |

Photoredox-Catalyzed Trifluoroethylation

Photoredox catalysis offers an alternative for regioselective C–H functionalization. While less explored for this compound, analogous methods suggest potential applicability:

Reagents/Conditions:

-

Catalyst: Ruthenium or iridium complexes

-

Fluorine Source: 2,2,2-Trifluoroethyl iodide

-

Light: Blue LEDs (450 nm)

Procedure:

-

Enamide substrates undergo trifluoroethylation under light irradiation.

-

The reaction proceeds via single-electron transfer (SET) mechanisms.

Limitations:

-

Requires specialized equipment (photoreactors).

-

Lower yields compared to metalloporphyrin methods.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Catalyst | Yield (%) | Industrial Viability |

|---|---|---|---|

| Iron Porphyrin Catalysis | Fe(TPP)Cl | 78–93 | Moderate |

| Hydrogenation | Pd/C | 77–95 | High |

| Direct Alkylation | None | 45–85 | Low |

Key Observations:

-

Hydrogenation dominates in industrial setups due to high yields and established protocols.

-

Iron porphyrin methods are promising for complex substrates but require costly catalysts.

Reaction Mechanisms

-

Nucleophilic Substitution:

-

Reductive Dechlorination:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-ethyl-N-(2,2,2-trifluoroethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential alkylation of aniline derivatives. First, N-ethylation is achieved using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH). Subsequent N-(2,2,2-trifluoroethyl) substitution requires 2,2,2-trifluoroethyl bromide under similar conditions. Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios are critical for minimizing byproducts like dialkylated impurities. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield .

Q. What spectroscopic techniques are most effective for characterizing N-ethyl-N-(2,2,2-trifluoroethyl)aniline?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoroethyl group chemical shifts (δ ≈ -60 to -70 ppm) and confirms substitution patterns.

- ¹H/¹³C NMR : Resolves ethyl group signals (e.g., CH₃ at δ 1.2–1.5 ppm) and aromatic proton splitting patterns.

- IR Spectroscopy : Detects N–H stretching (3300–3500 cm⁻¹, if unreacted amine persists) and C–F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of CF₃CH₂ group).

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl and ethyl groups influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The trifluoroethyl group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophiles to meta positions. The ethyl group, though electron-donating (+I), has a weaker effect. Competitive directing can lead to regioselectivity challenges. Computational DFT studies (e.g., using Gaussian09) can map electrostatic potential surfaces to predict dominant reaction sites . Experimental validation via nitration or halogenation reactions, followed by HPLC-MS analysis, confirms regiochemical outcomes .

Q. What are the challenges in achieving regioselective functionalization of N-ethyl-N-(2,2,2-trifluoroethyl)aniline, and how can they be addressed?

- Methodological Answer : Competing electronic effects from substituents complicate regioselectivity. Strategies include:

- Protecting Groups : Temporarily block the trifluoroethyl group with acid-labile moieties (e.g., Boc) to isolate ethyl-directed reactivity.

- Catalytic Directing : Use Pd-mediated C–H activation (e.g., with Pd(OAc)₂) to override inherent electronic effects.

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophile accessibility to specific ring positions.

- Reaction progress should be monitored via TLC or in situ FTIR .

Q. How does the compound’s structure affect its potential as a ligand in transition-metal catalysis?

- Methodological Answer : The trifluoroethyl group’s electron-withdrawing nature stabilizes metal centers (e.g., Pd or Cu) by reducing electron density, enhancing oxidative addition efficiency. Ethyl groups provide steric bulk, influencing ligand denticity. Comparative studies with N-methyl analogs (e.g., catalytic Suzuki-Miyaura coupling) can quantify turnover frequencies (TOF). X-ray crystallography of metal complexes (e.g., PdCl₂ adducts) reveals binding modes .

Q. What computational methods are suitable for modeling interactions between N-ethyl-N-(2,2,2-trifluoroethyl)aniline and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., cytochrome P450).

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Correlates substituent effects (e.g., logP from trifluoroethyl) with bioactivity (IC₅₀ values).

- Experimental validation via enzyme inhibition assays (e.g., fluorometric assays) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.